PF-03550096 vs. JWH-133: Comparable CB2/CB1 Selectivity, Different Binding Potency
In a direct head-to-head comparison of binding affinities, PF-03550096 exhibits a Ki of 7.9 nM for human CB2 and 1,500 nM for human CB1, yielding a selectivity ratio of approximately 190-fold [1]. The comparator JWH-133, a widely used CB2 agonist, has a higher binding potency (Ki = 3.4 nM for CB2) but a comparable selectivity window of approximately 200-fold (CB1 Ki = 677 nM) . While JWH-133 is more potent, PF-03550096 offers a nearly equivalent selectivity profile, making it a valuable alternative when experimental design requires a CB2 agonist with a slightly lower absolute binding affinity, potentially mitigating off-target effects at higher concentrations.
| Evidence Dimension | CB2 Receptor Binding Affinity (Ki) and Selectivity over CB1 |
|---|---|
| Target Compound Data | Ki (CB2) = 7.9 nM; Ki (CB1) = 1,500 nM; Selectivity Ratio = ~190-fold |
| Comparator Or Baseline | JWH-133: Ki (CB2) = 3.4 nM; Ki (CB1) = 677 nM; Selectivity Ratio = ~200-fold |
| Quantified Difference | PF-03550096 is ~2.3-fold less potent at CB2 than JWH-133, but exhibits a near-identical selectivity ratio. |
| Conditions | Competitive binding assays using recombinant human CB2 and CB1 receptors expressed in cell membranes (HEK or CHO cells). |
Why This Matters
This direct comparison defines PF-03550096's precise pharmacological space, allowing researchers to select between it and JWH-133 based on the required potency window without compromising CB2 selectivity.
- [1] Kikuchi A, et al. Pharmacological evaluation of a novel cannabinoid 2 (CB2) ligand, PF-03550096, in vitro and in vivo. J Pharmacol Sci. 2008;106(2):219-24. View Source
